![molecular formula C21H25N3O7 B2964370 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid CAS No. 1104225-63-9](/img/structure/B2964370.png)
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid
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Description
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H25N3O7 and its molecular weight is 431.445. The purity is usually 95%.
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Scientific Research Applications
Ruthenium Catalyzed Reduction of Nitro Compounds
Ruthenium-catalyzed reduction using formic acid has been applied to various nitroarenes, leading to the efficient synthesis of aminoarenes. This process highlights the utility of nitro compounds and their derivatives in chemical transformations, providing a pathway for the chemoselective reduction of nitro groups in complex molecules (Watanabe et al., 1984).
Structural and Spectroscopic Analysis of Chloramphenicol Derivatives
Vibrational spectroscopic and supramolecular studies on chloramphenicol derivatives, such as chloramphenicol succinate, offer insights into the structural interactions and bonding mechanisms of nitrophenyl derivatives. These studies provide a deeper understanding of the molecular properties and potential pharmaceutical applications of such compounds (Fernandes et al., 2017).
Photoassisted Fenton Reaction for Pesticide Decomposition
The photoassisted Fenton reaction has been utilized for the complete oxidation of pesticides like metolachlor and methyl parathion in water. This demonstrates the environmental applications of nitrophenyl derivatives in facilitating the breakdown of hazardous compounds, contributing to safer and cleaner water resources (Pignatello & Sun, 1995).
Aromatic Acethydroxamic Acids in Carcinogenic Studies
The oxidation products of various carcinogenic aromatic acethydroxamic acids, including nitrosoarenes, have been studied to understand the carcinogenic mechanisms of aromatic amines and amides. This research underscores the importance of nitrophenyl derivatives in elucidating the pathways of carcinogenesis and potential therapeutic interventions (Bartsch et al., 1972).
properties
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7/c1-3-31-16-8-9-17(19(12-16)24(28)29)23-20(25)13-18(21(26)27)22-11-10-14-4-6-15(30-2)7-5-14/h4-9,12,18,22H,3,10-11,13H2,1-2H3,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVSDMRPOKFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid |
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